molecular formula C15H19N3O2S2 B7058825 4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No.: B7058825
M. Wt: 337.5 g/mol
InChI Key: UDNNXRKYSCBMTN-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized through the Gewald reaction, a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors such as maleic anhydride and aromatic amines . The final step involves the sulfonation of the thiophene ring and the coupling with the pyridine-substituted pyrrolidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can yield piperidine derivatives.

Scientific Research Applications

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine and pyridine rings may contribute to its binding affinity and specificity, while the sulfonamide group could enhance its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to its combination of three distinct ring systems and the presence of a sulfonamide group

Properties

IUPAC Name

4,5-dimethyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-11-9-15(21-12(11)2)22(19,20)17-13-6-8-18(10-13)14-5-3-4-7-16-14/h3-5,7,9,13,17H,6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNNXRKYSCBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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